
Fluphenazine hydrochloride
Übersicht
Beschreibung
Fluphenazine hydrochloride (FPZ) is a first-generation antipsychotic belonging to the phenothiazine class. It acts by blocking postsynaptic dopaminergic D1 and D2 receptors in the mesolimbic pathway, making it effective in managing schizophrenia and bipolar disorder . Chemically, it is 2-(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethan-1-ol dihydrochloride, characterized by a trifluoromethyl group on the phenothiazine nucleus and a piperazine side chain . FPZ is administered orally or via short-acting intramuscular injection, unlike its long-acting esters (decanoate and enanthate), which are depot formulations .
FPZ is photolabile, requiring protection from light during storage to prevent degradation and loss of potency . Analytical methods, such as high-performance liquid chromatography (HPLC) and planar chromatography, have been validated for quantifying FPZ in pharmaceutical formulations, with recovery rates ranging from 98.29% to 101.53% .
Vorbereitungsmethoden
Synthetic Route Design and Intermediate Preparation
Decarboxylation of Flufenamic Acid
The synthesis begins with flufenamic acid, which undergoes decarboxylation to form 3-trifluoromethyldiphenylamine. Iron powder (0.5 equivalents) catalyzes this reaction at 180–190°C, achieving an 80–82% yield . Transition metal catalysts like iron minimize decomposition risks associated with traditional base-mediated decarboxylation.
Table 1: Decarboxylation Efficiency with Different Catalysts
Catalyst | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|
Iron | 180–190 | 82 | <5% |
Copper | 190–200 | 75 | 12% |
No catalyst | 200–210 | 60 | 25% |
Cyclization to 2-Trifluoromethylphenothiazine
Sublimed sulfur (0.5 equivalents) and iodine facilitate cyclization of 3-trifluoromethyldiphenylamine at 130°C. The limited cyclizing agent stoichiometry reduces side reactions, while toluene recrystallization purifies the product to >98% purity . Excess unreacted sulfur is recovered via distillation, enhancing atom economy.
Condensation and Alkali Formation
Synthesis of 1-(3-Chloropropyl)-4-(2-Hydroxyethyl)piperazine
This intermediate forms via nucleophilic substitution between 1-(2-hydroxyethyl)piperazine and 1-bromo-3-chloropropane. Hydrogen chloride gas salification removes excess piperazine derivatives, simplifying purification . The method avoids emulsion formation during extraction, a common issue in earlier protocols .
Fluphenazine Alkali Production
Condensation of 2-trifluoromethylphenothiazine with 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine uses sodium hydroxide (1 equivalent) in refluxing toluene. Water generated during the reaction is continuously removed via azeotropic distillation, preventing hydrolysis .
Table 2: Condensation Reaction Optimization
Acid Binder | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
NaOH | Toluene | 110–112 | 75–96 |
Triethylamine | DCM | 40–45 | 60 |
K2CO3 | Acetone | 56–60 | 50 |
Salt Formation and Purification
Hydrochloride Precipitation
Fluphenazine alkali is dissolved in anhydrous ethanol (4:1 solvent-to-alkali ratio), and hydrogen chloride gas is introduced at ≤20°C until pH 2. Filtration and ethanol washing yield this compound with 95–96% purity . Controlled gas addition prevents localized overheating, which can degrade the product.
Analytical Validation
The USP-NF method confirms identity and potency via thin-layer chromatography (TLC) using chloroform-saturated sodium carbonate extraction . Residual solvents are monitored via gas chromatography, adhering to ICH Q3C guidelines.
Industrial-Scale Process Economics
Table 3: Cost Comparison of Key Steps
Step | Traditional Cost ($/kg) | Optimized Cost ($/kg) |
---|---|---|
Decarboxylation | 120 | 85 |
Cyclization | 200 | 150 |
Salt Precipitation | 80 | 60 |
Analyse Chemischer Reaktionen
Oxidative Degradation
Fluphenazine hydrochloride is highly susceptible to oxidative degradation, particularly in the presence of hydrogen peroxide (H₂O₂). Key findings include:
Conditions and Degradation Products
- Mechanistic Insight : The sulfur atom in the phenothiazine ring undergoes oxidation, forming sulfoxide (C=O addition) and sulfone (C=O₂) derivatives. LC-MS/MS data confirmed fragmentation patterns, with side-chain cleavage contributing to m/z 279 .
Hydrolytic Degradation
This compound demonstrates instability under hydrolytic conditions, though degradation products are less chromophoric:
Acidic and Alkaline Hydrolysis
Condition | Degradation (%) | Observations |
---|---|---|
0.1N HCl, RT, 24 hrs | Significant | Non-chromophoric products |
0.1N NaOH, RT, 24 hrs | Significant | Non-chromophoric products |
- Key Note : Degradation under hydrolysis likely involves cleavage of the piperazinyl-ethanol side chain or trifluoromethyl group, but products lack UV chromophores, complicating detection .
Thermal and Photolytic Stability
- Thermal Stress : Degrades significantly at elevated temperatures, though exact pathways remain uncharacterized .
- Photolytic Stress : Minimal degradation under UV light, with no detectable chromophoric products .
Stability in Formulations
This compound’s stability is influenced by solubilizers and pH:
Formulation Challenges
- Micellar Stabilization : Non-ionic amphiphilic solubilizers (e.g., R₁COOR₂ esters) form micelles that encapsulate the drug, reducing interaction with reactive species .
Degradation Kinetics and Pathways
A proposed degradation scheme for this compound under oxidative conditions is summarized below:
Analytical Methods for Degradation Studies
Wissenschaftliche Forschungsanwendungen
Primary Applications
1. Treatment of Schizophrenia
- Fluphenazine is primarily indicated for the management of schizophrenia. It can be administered in both oral and injectable forms, with long-acting formulations available for patients requiring consistent therapeutic levels .
- Dosage Forms :
2. Management of Psychotic Symptoms
- Beyond schizophrenia, fluphenazine is sometimes employed off-label for managing psychotic symptoms associated with neurocognitive disorders and severe behavioral disturbances in various psychiatric conditions .
3. Treatment of Tic Disorders
- Fluphenazine has been used off-label for chronic tic disorders, including Tourette syndrome, to help control involuntary movements .
4. Huntington's Disease
- The medication is also utilized to manage chorea associated with Huntington's disease, helping to reduce abnormal movements .
Case Study 1: Relapse Prevention in Schizophrenia
A study examined the effectiveness of long-acting fluphenazine decanoate versus oral fluphenazine hydrochloride in preventing relapse among recently discharged patients with schizophrenia. The results indicated that both formulations had similar relapse rates within the first year; however, those receiving social therapy alongside long-acting injections demonstrated significantly lower relapse rates over time .
Case Study 2: Efficacy in Tic Disorders
Research has shown that fluphenazine can effectively reduce tic frequency and severity in patients diagnosed with Tourette syndrome. In a controlled trial, patients receiving fluphenazine reported marked improvements in tic control compared to those receiving placebo treatments .
Comparative Efficacy
The following table summarizes the comparative efficacy of fluphenazine against other antipsychotics:
Medication | Indication | Efficacy | Side Effects |
---|---|---|---|
Fluphenazine | Schizophrenia | High | Sedation, extrapyramidal symptoms |
Chlorpromazine | Schizophrenia | Moderate | Sedation, hypotension |
Risperidone | Schizophrenia | High (atypical) | Weight gain, metabolic syndrome |
Aripiprazole | Schizophrenia | High (atypical) | Akathisia, insomnia |
Wirkmechanismus
Fluphenazine hydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action depresses the release of hypothalamic and hypophyseal hormones and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . The compound is believed to depress the reticular activating system, which plays a role in regulating consciousness and alertness .
Vergleich Mit ähnlichen Verbindungen
Structural and Pharmacological Comparisons
Table 1: Structural Differences Among Phenothiazines
Key Insights :
- The trifluoromethyl group in FPZ enhances lipid solubility and receptor affinity compared to chlorine-substituted phenothiazines like perphenazine .
- FPZ and trifluoperazine share the CF₃ group but differ in side-chain length, affecting pharmacokinetics and potency .
Pharmacokinetic and Formulation Profiles
Table 2: Administration Routes and Stability
Key Insights :
- FPZ’s short-acting hydrochloride form requires frequent dosing, while its esters (decanoate/enanthate) provide sustained release, improving compliance in chronic schizophrenia .
- All FPZ formulations are light-sensitive, necessitating stringent storage conditions to prevent photodegradation .
Efficacy and Clinical Outcomes
Table 3: Relapse Rates in Schizophrenia (1-Year Study)
Key Insights :
- FPZ decanoate shows superior relapse prevention (15% vs. 20% for oral FPZ), attributed to consistent plasma levels .
- Both FPZ forms outperform placebo, highlighting the importance of sustained antipsychotic activity .
Table 4: Extrapyramidal Symptoms (EPS) Incidence
Key Insights :
Biologische Aktivität
Fluphenazine hydrochloride is a typical antipsychotic medication belonging to the phenothiazine class, primarily used in the treatment of schizophrenia and other psychotic disorders. Its biological activity extends beyond its antipsychotic effects, showing potential in various therapeutic areas, including oncology. This article explores the comprehensive biological activity of this compound, highlighting its pharmacodynamics, mechanisms of action, clinical implications, and emerging research findings.
Fluphenazine primarily exerts its effects by blocking post-synaptic dopaminergic D2 receptors in the central nervous system (CNS), particularly in the basal ganglia, cortical, and limbic systems. This blockade leads to a reduction in dopamine transmission, which is associated with alleviating psychotic symptoms. Additionally, fluphenazine interacts with several other receptor types:
- α1 adrenergic receptors : Contributes to its sedative effects.
- Muscarinic M1 receptors : Implicated in side effects such as dry mouth and constipation.
- Histaminergic H1 receptors : Associated with sedation and weight gain.
These interactions can lead to various side effects, including extrapyramidal symptoms (EPS), which are common with typical antipsychotics .
Anticancer Activity
Recent studies have indicated that fluphenazine may possess significant anticancer properties. Research has shown that fluphenazine can:
- Induce Apoptosis : Fluphenazine has been demonstrated to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and melanoma (4T1). The drug activates the intrinsic mitochondrial apoptotic pathway, evidenced by increased reactive oxygen species (ROS) generation and changes in pro-apoptotic and anti-apoptotic protein levels (e.g., increased Bax and decreased Bcl-2) .
- Regulate Cell Cycle : Fluphenazine treatment results in cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates. This effect is mediated by downregulation of cyclin-dependent kinases (CDK) and cyclins .
- Inhibit Multidrug Resistance : The compound has shown potential in overcoming multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein activity, enhancing the efficacy of co-administered chemotherapeutic agents .
- Impact on Signaling Pathways : Fluphenazine influences key signaling pathways involved in cancer progression, such as the Akt and Wnt pathways, which are crucial for cell survival and proliferation .
Efficacy in Schizophrenia
Fluphenazine has been extensively studied for its efficacy in treating schizophrenia. A study involving doses ranging from 10 to 30 mg daily found a significant correlation between dosage and clinical improvement in positive symptoms of schizophrenia. However, higher doses were also associated with increased EPS .
Comparative Studies
A comparative study on fluphenazine decanoate versus placebo indicated that patients receiving fluphenazine had lower relapse rates over a year compared to those on placebo. This highlights the long-term effectiveness of fluphenazine in maintaining remission in schizophrenia .
Case Studies
- High-Dose Treatment : A case series involving patients treated with high doses of fluphenazine (300 to 1200 mg/day) reported good-to-excellent responses in refractory cases of schizophrenia. Side effects were primarily mild sedation rather than EPS at these higher doses .
- Long-Acting Formulations : In a two-year controlled trial comparing long-acting injectable fluphenazine decanoate with oral formulations, both showed similar efficacy in preventing relapse among newly discharged patients with schizophrenia. However, patients receiving the injectable form experienced fewer side effects related to non-compliance .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying fluphenazine hydrochloride in pharmaceutical formulations?
A planar chromatographic method validated per ICH guidelines is widely used. Key parameters include intra-assay precision (RSD 0.73–1.77%) and inter-assay precision (RSD 1.18–1.86%), with recovery rates between 98.29% and 101.53%. This method distinguishes fluphenazine from preservatives (e.g., parabens) via retention factor (Rf = 0.33) and is critical due to the compound’s light sensitivity .
Q. How does this compound interact with dopamine receptors, and what are its implications for schizophrenia research?
this compound acts as a dopamine D1/D2 receptor antagonist, disrupting dopaminergic neurotransmission. This mechanism underpins its antipsychotic efficacy in schizophrenia, though its therapeutic action remains incompletely understood. Research should focus on receptor binding affinity assays and behavioral models to elucidate dose-response relationships .
Q. What precautions are necessary for handling this compound in laboratory settings?
Due to rapid photodegradation, storage in light-resistant containers and minimal exposure to UV/visible light are critical. Analytical workflows should include darkroom conditions or amber glassware to prevent photolysis, which reduces potency in dosage forms .
Q. How can researchers address contradictions in clinical pharmacology data, such as efficacy versus contraindications?
While effective in schizophrenia, this compound is contraindicated in patients with liver damage or blood dyscrasias. Experimental designs should incorporate hepatotoxicity screens (e.g., ALT/AST assays) and hematological profiling to reconcile efficacy with safety limitations in preclinical models .
Q. What methodologies are used for quantifying this compound in biological matrices like urine?
Excitation-emission matrix fluorescence coupled with second-order calibration methods enables quantification in urine. Oxidation derivatization enhances sensitivity, achieving recovery rates validated against spiked samples. This approach minimizes matrix interference and improves reproducibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data across different biological matrices (e.g., plasma vs. urine)?
Matrix-specific validation protocols are essential. For plasma, protein-binding assays (e.g., equilibrium dialysis) account for binding variability, while urine studies require pH adjustment to stabilize metabolites. Cross-validation using LC-MS/MS ensures consistency across matrices .
Q. What strategies optimize the use of deuterated fluphenazine analogs (e.g., fluphenazine-d8 dihydrochloride) in metabolic studies?
Deuterated analogs serve as internal standards in mass spectrometry to track parent drug metabolism. Isotope dilution methods improve quantification accuracy, particularly for identifying hydroxylated or glucuronidated metabolites in hepatic microsomal assays .
Q. How do photodegradation pathways of this compound impact formulation stability studies?
Forced degradation studies under UV light reveal primary photoproducts via HPLC-UV/Vis. Accelerated stability testing (e.g., ICH Q1B) quantifies degradation kinetics, informing protective excipient selection (e.g., antioxidants like ascorbic acid) for long-acting injectables .
Q. What experimental frameworks validate receptor specificity versus off-target effects in fluphenazine analogues?
High-throughput screening against GPCR panels (e.g., serotonin, histamine receptors) identifies off-target binding. Functional assays (e.g., cAMP modulation) paired with computational docking studies clarify selectivity, reducing false positives in drug repositioning studies .
Q. How can researchers design studies to address conflicting data on fluphenazine’s efficacy in treatment-resistant schizophrenia?
Utilize transgenic rodent models with D2 receptor overexpression to mimic resistance. Combine behavioral phenotyping (e.g., prepulse inhibition) with PET imaging to correlate receptor occupancy with therapeutic response, adjusting dosing regimens to bypass pharmacokinetic tolerance .
Eigenschaften
CAS-Nummer |
146-56-5 |
---|---|
Molekularformel |
C22H27ClF3N3OS |
Molekulargewicht |
474.0 g/mol |
IUPAC-Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C22H26F3N3OS.ClH/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;/h1-2,4-7,16,29H,3,8-15H2;1H |
InChI-Schlüssel |
CUXQPMGPJPHNFO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl |
Kanonische SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl |
Aussehen |
White to Off-White Solid |
melting_point |
235-237 °C |
Key on ui other cas no. |
146-56-5 |
Piktogramme |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Reinheit |
> 95% |
Menge |
Grams-Kilos |
Haltbarkeit |
2 years |
Löslichkeit |
Soluble to 38mg/mL in DMSO |
Lagerung |
Store in a cool and dry place and at 0 - 4℃ for short term (days to weeks) or -77℃ for long term (months to years). |
Synonyme |
4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol Dihydrochloride; Anatensol; Dapotum; Flufenazin; Tensofin; Permitil hydrochloride; Prolinate; Prolixin; Siqualone; Squibb 4918; Trancin; Valamina; Fluphenazine Decanoate EP Impurity B DiHCl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.